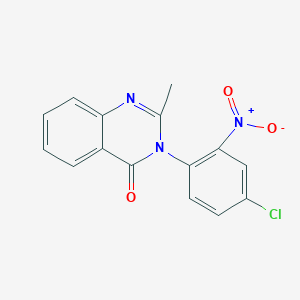![molecular formula C17H13ClN2OS B5868656 2-[(4-chlorophenyl)thio]-N-8-quinolinylacetamide](/img/structure/B5868656.png)
2-[(4-chlorophenyl)thio]-N-8-quinolinylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-chlorophenyl)thio]-N-8-quinolinylacetamide, also known as CQ, is a synthetic compound that has been extensively studied for its potential applications in scientific research. CQ is a member of the quinoline family of compounds and has been shown to have a wide range of biochemical and physiological effects.
Mécanisme D'action
The exact mechanism of action of 2-[(4-chlorophenyl)thio]-N-8-quinolinylacetamide is not fully understood, but it is believed to work by inhibiting the lysosomal degradation pathway. This can lead to the accumulation of autophagosomes, which can then be targeted for destruction by other cellular pathways. This can lead to the death of cancer cells, as well as other types of cells that rely on autophagy for survival.
Biochemical and Physiological Effects:
2-[(4-chlorophenyl)thio]-N-8-quinolinylacetamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory properties, and has been studied as a potential treatment for a range of inflammatory diseases, including rheumatoid arthritis and lupus. It has also been shown to have anti-malarial properties, and has been used as a treatment for malaria.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-[(4-chlorophenyl)thio]-N-8-quinolinylacetamide in lab experiments is its well-established safety profile. 2-[(4-chlorophenyl)thio]-N-8-quinolinylacetamide has been extensively studied in humans and animals, and has been shown to be relatively safe at therapeutic doses. However, one of the limitations of using 2-[(4-chlorophenyl)thio]-N-8-quinolinylacetamide in lab experiments is its relatively low potency. This can make it difficult to achieve the desired effects at therapeutic doses, and can limit its usefulness in certain types of experiments.
Orientations Futures
There are many potential future directions for research on 2-[(4-chlorophenyl)thio]-N-8-quinolinylacetamide. One area of research is in the development of more potent analogues of 2-[(4-chlorophenyl)thio]-N-8-quinolinylacetamide. This could lead to the development of more effective treatments for cancer and other diseases. Another area of research is in the development of new methods for delivering 2-[(4-chlorophenyl)thio]-N-8-quinolinylacetamide to specific cells or tissues. This could increase the effectiveness of 2-[(4-chlorophenyl)thio]-N-8-quinolinylacetamide as a treatment, while reducing the risk of side effects. Finally, there is a need for further research into the mechanisms of action of 2-[(4-chlorophenyl)thio]-N-8-quinolinylacetamide, in order to better understand how it works and how it can be used most effectively in the treatment of disease.
Méthodes De Synthèse
The synthesis of 2-[(4-chlorophenyl)thio]-N-8-quinolinylacetamide involves a multi-step process that begins with the reaction of 8-hydroxyquinoline with thionyl chloride to form 8-chloroquinoline. This is then reacted with 4-chlorophenylthiourea to form the intermediate compound 2-[(4-chlorophenyl)thio]-8-chloroquinoline. Finally, this intermediate is reacted with acetic anhydride to form the final product, 2-[(4-chlorophenyl)thio]-N-8-quinolinylacetamide.
Applications De Recherche Scientifique
2-[(4-chlorophenyl)thio]-N-8-quinolinylacetamide has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. 2-[(4-chlorophenyl)thio]-N-8-quinolinylacetamide has been shown to have anti-cancer properties, and has been studied as a potential treatment for a wide range of cancers, including breast cancer, lung cancer, and pancreatic cancer.
Propriétés
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-quinolin-8-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2OS/c18-13-6-8-14(9-7-13)22-11-16(21)20-15-5-1-3-12-4-2-10-19-17(12)15/h1-10H,11H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPNXVNVEPHLVGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)NC(=O)CSC3=CC=C(C=C3)Cl)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)sulfanyl-N-quinolin-8-ylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(benzyloxy)phenyl]-2,4-dimethylbenzamide](/img/structure/B5868580.png)

![1-[(1-naphthyloxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5868584.png)

![2-({3-[3-(4-morpholinyl)propyl]-4-oxo-3,4-dihydro-2-quinazolinyl}thio)acetamide](/img/structure/B5868596.png)
![2-methyl-3-nitro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5868602.png)

![4-[3-(4-fluorophenyl)acryloyl]morpholine](/img/structure/B5868625.png)
![1-[(4-chloro-2-nitrophenoxy)acetyl]pyrrolidine](/img/structure/B5868630.png)
![1,3-diethyl-5-[(5-nitro-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5868637.png)


